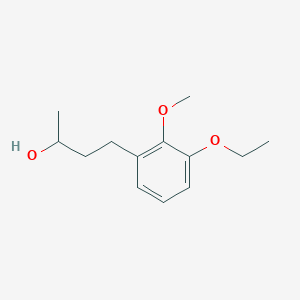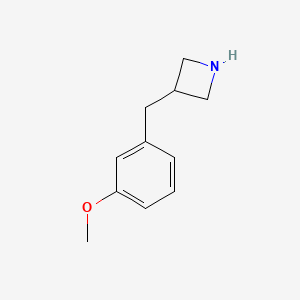
3-(3-Methoxybenzyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methoxybenzyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines
準備方法
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors under basic or acidic conditions . For instance, the reaction of 3-iodoazetidine with 3-methoxybenzylamine in the presence of a palladium catalyst and phosphine ligands can yield 3-(3-Methoxybenzyl)azetidine .
Industrial Production Methods
Industrial production methods for azetidines often involve scalable processes such as ring-opening polymerization or catalytic cyclization reactions . These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.
化学反応の分析
Types of Reactions
3-(3-Methoxybenzyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides under mild conditions.
Reduction: Reduction reactions can convert the azetidine ring to more saturated nitrogen-containing compounds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azetidine N-oxides, while substitution reactions can produce various N-substituted azetidines .
科学的研究の応用
3-(3-Methoxybenzyl)azetidine has several applications in scientific research:
作用機序
The mechanism of action of 3-(3-Methoxybenzyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ring strain and electronic properties enable it to bind effectively to these targets, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
類似化合物との比較
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness
3-(3-Methoxybenzyl)azetidine is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This makes it more stable than aziridines but more reactive than pyrrolidines, offering a versatile platform for chemical modifications and applications .
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
3-[(3-methoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-9(6-11)5-10-7-12-8-10/h2-4,6,10,12H,5,7-8H2,1H3 |
InChIキー |
LMNLEARWAHIBCN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


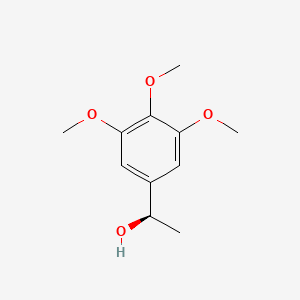
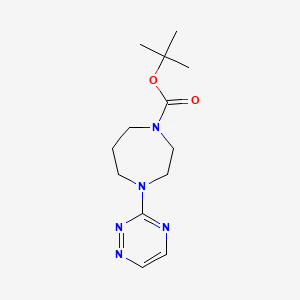

![Tert-butyl1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15320789.png)
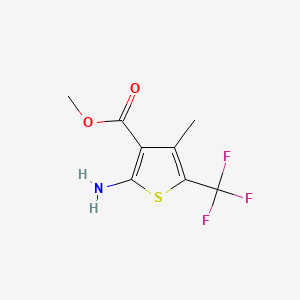
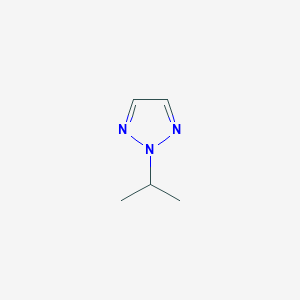
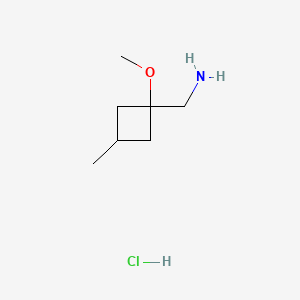
![methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B15320809.png)
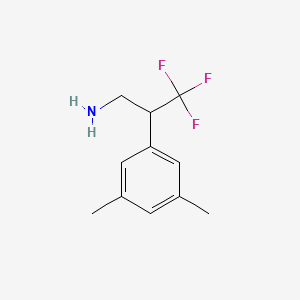
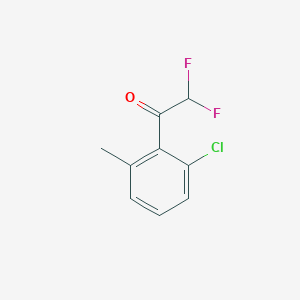
![7-Oxa-4-azaspiro[2.5]octane-4-carboxamide](/img/structure/B15320839.png)
![1-[1-(5-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15320842.png)
![4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis](/img/structure/B15320847.png)
